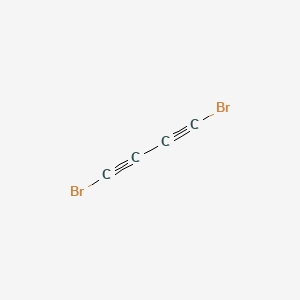![molecular formula C6H8ClF3O2S B12095064 Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate](/img/structure/B12095064.png)
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate is an organosulfur compound with the molecular formula C6H8ClF3O2S. This compound is notable for its unique combination of chlorine, fluorine, and sulfur atoms, which impart distinct chemical properties. It is primarily used in research settings, particularly in the fields of organic synthesis and medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate typically involves the reaction of ethyl bromoacetate with 1-chloro-2,2,2-trifluoroethanethiol. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:
C2H5O2CCH2Br+CF3CH2SCl→C2H5O2CCH2SCF3CH2Cl+NaBr
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis process.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom. Common nucleophiles include amines and thiols.
Oxidation Reactions: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF) as a solvent.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran (THF) as a solvent.
Major Products:
Substitution: Ethyl [(1-amino-2,2,2-trifluoroethyl)thio]acetate.
Oxidation: Ethyl [(1-chloro-2,2,2-trifluoroethyl)sulfinyl]acetate.
Reduction: Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]ethanol.
Aplicaciones Científicas De Investigación
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the design and synthesis of potential drug candidates, especially those targeting enzymes and receptors that interact with sulfur-containing compounds.
Biological Studies: It is employed in studies investigating the biological activity of organosulfur compounds, including their antimicrobial and anticancer properties.
Industrial Applications: The compound is used in the development of specialty chemicals and materials with unique properties due to the presence of fluorine and sulfur atoms.
Mecanismo De Acción
The mechanism by which Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate exerts its effects is largely dependent on its interaction with biological molecules. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and enzymes. This interaction can lead to the inhibition of enzyme activity or the modification of protein function. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Comparación Con Compuestos Similares
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]acetate can be compared with other similar compounds, such as:
Ethyl [(1-chloro-2,2,2-trifluoroethyl)thio]propionate: Similar structure but with a propionate ester group, which may alter its reactivity and biological activity.
Mthis compound: The methyl ester variant, which may have different solubility and reactivity profiles.
Ethyl [(1-bromo-2,2,2-trifluoroethyl)thio]acetate: The bromo analog, which may exhibit different reactivity in nucleophilic substitution reactions.
The uniqueness of this compound lies in its specific combination of chlorine, fluorine, and sulfur atoms, which confer distinct chemical properties and reactivity patterns that are valuable in various research and industrial applications.
Propiedades
Fórmula molecular |
C6H8ClF3O2S |
|---|---|
Peso molecular |
236.64 g/mol |
Nombre IUPAC |
ethyl 2-(1-chloro-2,2,2-trifluoroethyl)sulfanylacetate |
InChI |
InChI=1S/C6H8ClF3O2S/c1-2-12-4(11)3-13-5(7)6(8,9)10/h5H,2-3H2,1H3 |
Clave InChI |
NKPCTBBKBNCBNQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CSC(C(F)(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-[6-carboxy-4,5-dihydroxy-2-[[9-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12094984.png)
![(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B12094990.png)



![methyl 2-(8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetate hydrochloride](/img/structure/B12095005.png)
![1'-Benzyl-6-chlorospiro[chroman-2,4'-piperidin]-4-one hydrochloride](/img/structure/B12095010.png)


![1-[13-(2-amino-2-oxoethyl)-19,22-dibenzyl-16-butan-2-yl-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]-N-[1-[(1-amino-1-oxopropan-2-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B12095040.png)



